

An In-depth Technical Guide to Methyl 4-methoxybutanoate

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Compound of Interest

Compound Name: Methyl 4-methoxybutanoate

Cat. No.: B1268158

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This technical guide provides a comprehensive overview of the chemical and physical properties of **methyl 4-methoxybutanoate**, tailored for researchers, scientists, and professionals in drug development. This document includes key quantitative data, a detailed experimental protocol for its synthesis, and a workflow visualization.

Chemical Identity and Properties

Methyl 4-methoxybutanoate is an ester with the molecular formula $C_6H_{12}O_3$.^{[1][2]} Its IUPAC name is **methyl 4-methoxybutanoate**, and it is also known by synonyms such as methyl 4-methoxybutyrate and 4-methoxybutyric acid methyl ester.^{[1][2]} The compound is registered under the CAS number 29006-01-7.^{[1][2][3]}

The key physical and chemical properties of **methyl 4-methoxybutanoate** are summarized in the table below for easy reference.

Property	Value	Source
Molecular Formula	C6H12O3	[1][2]
Molecular Weight	132.16 g/mol	[1][4]
Boiling Point	162-164 °C at 767 mmHg	[3][4]
Density	0.969 g/mL at 25 °C	[3][4]
Refractive Index	n ₂₀ /D 1.408	[3][4]
Flash Point	54 °C (129.2 °F) - closed cup	[4]
SMILES String	COCCCC(=O)OC	[1][4]
InChI Key	VHDGWXQBVMJA-UHFFFAOYSA-N	[1][4]

Synthesis of Methyl 4-methoxybutanoate

A common laboratory-scale synthesis of **methyl 4-methoxybutanoate** involves the acid-catalyzed reaction of γ -butyrolactone with trimethyl orthoformate in methanol.[3]

Materials:

- γ -butyrolactone
- Trimethyl orthoformate
- Methanol
- Concentrated sulfuric acid
- Ethyl acetate
- Saturated sodium bicarbonate solution

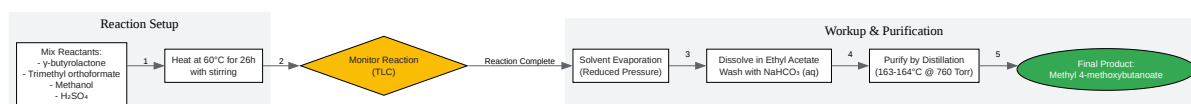
Procedure:

- A round-bottomed flask is equipped with a magnetic stirrer and an efficient condenser.

- γ -butyrolactone, trimethyl orthoformate (1.9 equivalents), and concentrated sulfuric acid (1 mL per 10 mL of γ -butyrolactone) are mixed in methanol (4 mL per gram of γ -butyrolactone). [3]
- The reaction mixture is heated to 60 °C and stirred for 26 hours.[3]
- The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.[3]
- Upon completion of the reaction, the solvent is removed by evaporation under reduced pressure.[3]
- The resulting residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution until the pH reaches 8.[3]
- The crude product, a light yellow oil, is purified by distillation under reduced pressure (boiling point: 163-164 °C at 760 Torr) to yield **methyl 4-methoxybutanoate** as a colorless oil with an approximate yield of 80%.[3]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of **methyl 4-methoxybutanoate**.



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Caption: Workflow for the synthesis of **methyl 4-methoxybutanoate**.

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